molecular formula C8H15NO3 B152986 tert-Butyl (2-oxopropyl)carbamate CAS No. 170384-29-9

tert-Butyl (2-oxopropyl)carbamate

Cat. No.: B152986
CAS No.: 170384-29-9
M. Wt: 173.21 g/mol
InChI Key: OZGMUQGCAFEQOX-UHFFFAOYSA-N
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Description

Tert-Butyl (2-oxopropyl)carbamate is a useful research compound. Its molecular formula is C8H15NO3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 617629. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photoredox Catalysis

Photoredox catalysis uses tert-butyl (2-oxopropyl)carbamate in amination reactions. This process facilitates the assembly of 3-aminochromones, which are essential in synthesizing diverse amino pyrimidines. This photocatalyzed protocol offers new pathways for chemical synthesis under mild conditions (Wang et al., 2022).

Asymmetric Synthesis

In the field of asymmetric synthesis, this compound is used to create highly stereoselective aldol products. These products serve as building blocks for novel protease inhibitors, demonstrating its significant role in developing therapeutic agents (Ghosh et al., 2017).

Organic Synthesis

The compound is involved in the Diels‐Alder reaction and other organic synthesis processes. It contributes to the preparation of various organic compounds, showcasing its versatility in synthetic organic chemistry (Padwa et al., 2003).

Enantioselective Synthesis

This compound plays a crucial role in the enantioselective synthesis of carbocyclic analogues, particularly in the production of 2′-deoxyribonucleotides. Its application in this area underlines its importance in the synthesis of nucleotide analogues (Ober et al., 2004).

Chemical Preparation and Transformation

The compound is utilized in various chemical preparation and transformation processes, including chiral inversion and synthesis of cyclic carbamates. Its role in these processes highlights its broad applicability in chemical transformations (Li et al., 2015).

Metalation and Alkylation

Metalation and alkylation studies involving tert-butyl carbamate derivatives highlight its potential in the preparation of α-functionalized α-amino silanes. This application is significant in the field of silicon-based chemistry (Sieburth et al., 1996).

Glycosylative Transcarbamylation

Glycosylative transcarbamylation using tert-butyl carbamates leads to the formation of anomeric 2-deoxy-2-amino sugar carbamates. This method is instrumental in producing unnatural glycopeptide building blocks (Henry & Lineswala, 2007).

Safety and Hazards

Safety data sheets recommend avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and obtaining special instructions before use . The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed and is harmful to aquatic life .

Future Directions

Tert-Butyl (2-oxopropyl)carbamate holds great potential in scientific research. Its diverse applications range from drug synthesis to catalysis. Further studies are needed to explore its potential uses and mechanisms of action.

Relevant Papers

Relevant papers related to this compound include studies on the synthesis of related compounds , spectroscopic and electrochemical studies , and potential applications in drug synthesis and catalysis.

Mechanism of Action

Tert-Butyl (2-oxopropyl)carbamate, also known as (2-Oxopropyl)carbamic acid tert-butyl ester, is a chemical compound with the molecular formula C8H15NO3 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it is recommended to be stored in a sealed and dry environment at 2-8°C . .

Biochemical Analysis

Biochemical Properties

Tert-Butyl (2-oxopropyl)carbamate plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is involved in photoredox catalysis, facilitating the assembly of 3-aminochromones, which are essential in synthesizing diverse amino pyrimidines. Additionally, it is used in asymmetric synthesis to create highly stereoselective aldol products, serving as building blocks for novel protease inhibitors. The compound interacts with various enzymes and proteins, including those involved in the Diels-Alder reaction and enantioselective synthesis, highlighting its versatility in biochemical processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s involvement in photoredox catalysis and asymmetric synthesis suggests its potential impact on cellular processes that rely on these biochemical reactions

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s role in photoredox catalysis involves the cleavage of the C-O bond in tert-butyl carbamates, carbonates, esters, and ethers under mild conditions . This reaction is facilitated by catalytic agents, highlighting the compound’s ability to participate in complex biochemical transformations.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. Studies have shown that the compound can be degraded by specific chemical reactions, such as the addition of hydrogen chloride in dioxane, leading to the formation of 1-amino-propan-2-one hydrochloride . These findings underscore the importance of understanding the temporal dynamics of the compound in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific dosage studies are limited, it is essential to consider the compound’s potential toxic or adverse effects at high doses. The compound’s pharmacokinetic properties, including high gastrointestinal absorption and blood-brain barrier permeability, suggest that dosage optimization is crucial for minimizing adverse effects

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound’s role in photoredox catalysis and asymmetric synthesis indicates its participation in metabolic processes that generate essential biochemical intermediates. Additionally, the compound’s degradation into 1-amino-propan-2-one hydrochloride highlights its involvement in metabolic pathways that produce amino acid derivatives .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The compound’s high gastrointestinal absorption and blood-brain barrier permeability suggest efficient transport across cellular membranes

Properties

IUPAC Name

tert-butyl N-(2-oxopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-6(10)5-9-7(11)12-8(2,3)4/h5H2,1-4H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGMUQGCAFEQOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10326829
Record name tert-Butyl (2-oxopropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170384-29-9
Record name tert-Butyl (2-oxopropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(2-oxopropyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 2-(methoxy(methyl)amino)-2-oxoethylcarbamate (4.36 g, 0.02 mol) in THF (50 mL) added MeMgBr (40 ml, 0.08 ol) at −78° C. The formed mixture was stirred overnight. The mixture was quenched with NH4Cl and extracted with EtOAc. The organic phase was separated, dried over anhydrous Na2SO4, concentrated and purified by column chromatography to give tert-butyl 2-oxopropylcarbamate (2.5 g, 72%). 1H NMR (400 MHz, CDCl3): δ=1.42 (s, 9H), 2.18 (s, 3H), 4.01 (s, 2H), 5.22 (s, 1H).
Quantity
4.36 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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